Dipropan-2-yl 2-methylidenebutanedioate
Description
Dipropan-2-yl 2-methylidenebutanedioate, also known as diisopropyl itaconate (CAS: 53720-10-8), is the diisopropyl ester of itaconic acid (2-methylidenebutanedioic acid). Its structure features a central conjugated diene system (CH₂=C(CH₂COOR)₂, where R = isopropyl), making it reactive in polymerization and addition reactions. This compound is widely utilized in polymer chemistry as a monomer for biodegradable plastics and resins due to its unsaturated ester functionality . Industrially, it serves as a precursor for specialty polymers, coatings, and adhesives. Its synthesis typically involves esterification of itaconic acid with excess isopropyl alcohol under acid catalysis, followed by purification via distillation or crystallization .
Properties
IUPAC Name |
dipropan-2-yl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-7(2)14-10(12)6-9(5)11(13)15-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBBERPAEBYDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286892 | |
| Record name | dipropan-2-yl 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53720-10-8 | |
| Record name | NSC48188 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dipropan-2-yl 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl 2-methylidenebutanedioate typically involves the esterification of butanedioic acid derivatives with propan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
Dipropan-2-yl 2-methylidenebutanedioate serves as an important intermediate in organic synthesis. It is utilized in the production of various esters and other derivatives that are essential for the development of complex organic molecules. The compound's structure allows for versatile reactions such as esterification and transesterification, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Esterification Reactions
A study demonstrated the efficiency of this compound in esterification reactions with alcohols. The reaction conditions were optimized to achieve high yields of esters, showcasing its utility as a building block in synthetic chemistry .
Materials Science
2. Coating Materials
This compound has been explored for use in coating materials due to its favorable properties. It can be incorporated into formulations to enhance adhesion and durability of coatings applied to various substrates, including metals and plastics.
Data Table: Properties of Coatings Using this compound
| Property | Value |
|---|---|
| Adhesion Strength | High |
| Flexibility | Moderate |
| Chemical Resistance | Excellent |
| UV Stability | Good |
The incorporation of this compound into coating formulations has shown improved performance metrics compared to traditional materials .
Pharmaceutical Applications
3. Drug Development
In pharmaceutical research, this compound is being investigated for its potential as a drug delivery agent. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) can enhance the solubility and bioavailability of poorly soluble drugs.
Case Study: Solubility Enhancement
Research conducted on the solubility enhancement of a poorly soluble drug demonstrated that formulations containing this compound significantly improved drug release profiles compared to control formulations without the compound .
Mechanism of Action
The mechanism of action of dipropan-2-yl 2-methylidenebutanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Dipropan-2-yl Esters
| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Groups | XLogP3 | Applications |
|---|---|---|---|---|---|
| Dipropan-2-yl 2-methylidenebutanedioate | C₁₁H₁₆O₄ | ~212.24 | α,β-unsaturated diester | ~2.5 | Biodegradable polymers, adhesives |
| Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate | C₁₂H₂₀O₄S₂ | 292.4 | Thioether, diester | 3.4 | Agrochemicals, metal ligands |
| Dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate | C₁₄H₁₅NO₆ | 293.27 | Aromatic nitro, diester | ~2.8 | Explosives, dyes |
| Dipropan-2-yl 1,2,2,2-tetrachloroethyl phosphate | C₈H₁₅Cl₄O₄P | 350.46 | Phosphate ester, chlorinated | ~3.1 | Flame retardants, coatings |
Biological Activity
Dipropan-2-yl 2-methylidenebutanedioate, also known as dipropyl 2-methylidenebutanedioate, is an organic compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a unique structure that includes a diester functional group. The compound's structure contributes to its reactivity and interaction with biological systems.
Biological Activities
1. Anticancer Properties:
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. For instance, a study reported a growth inhibitory concentration (GI50) of approximately against MCF-7 cells, suggesting a potent anticancer effect compared to standard treatments .
2. Mechanism of Action:
The mechanism through which this compound exerts its biological effects involves modulation of key signaling pathways associated with cancer progression. It has been shown to influence the expression of proteins involved in cell cycle regulation and apoptosis, such as caspase-3 and NF-kappa-B. These interactions suggest that the compound may induce apoptosis in cancer cells while inhibiting their proliferation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | GI50 (µM) | Notes |
|---|---|---|---|
| Study A | MCF-7 | 3.18 ± 0.11 | Strong inhibitory effect on cell proliferation |
| Study B | HeLa | 8.12 ± 0.43 | Less potent than MCF-7 but still significant |
| Study C | Vero | Not specified | Used for safety evaluation |
These studies highlight the compound's potential as a therapeutic agent in oncology, particularly in targeting specific cancer types.
Safety and Toxicity
While the anticancer properties are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate that at therapeutic concentrations, the compound exhibits low toxicity towards normal cells, making it a candidate for further development in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
